![molecular formula C18H17ClF2N4O3 B560100 N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1346528-50-4](/img/structure/B560100.png)
N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide
Übersicht
Beschreibung
JNJ-42165279 is a drug developed by Janssen Pharmaceutica. It acts as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), with an IC50 of 70 nanomolar. This compound is described as a covalently binding but slowly reversible selective inhibitor of FAAH. JNJ-42165279 is being developed for the treatment of anxiety disorders and major depressive disorder .
Vorbereitungsmethoden
Die Synthese von JNJ-42165279 umfasst mehrere Schritte. Der wichtigste Syntheseweg beinhaltet die Bildung von N-(4-Chlorpyridin-3-yl)-4-[(2,2-Difluor-1,3-benzodioxol-5-yl)methyl]piperazin-1-carboxamid. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen. Industrielle Produktionsmethoden können die Optimierung dieser Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit der Verbindung sicherzustellen .
Analyse Chemischer Reaktionen
Piperazine Ring Modifications
The piperazine core undergoes selective alkylation and acylation:
- N-Alkylation : Reacts with electrophiles (e.g., benzyl bromides) at the less hindered nitrogen .
- Carboxamide Stability : Resists hydrolysis under acidic/basic conditions (stable at pH 2–12) .
Chloropyridine Substitution
The 4-chloropyridin-3-yl group participates in:
- Nucleophilic Aromatic Substitution : Reacts with amines (e.g., piperazine) at elevated temperatures (>80°C) .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd catalysis) to diversify the pyridine ring .
Side Reactions and Byproducts
Reaction Step | Common Byproducts | Mitigation Strategy |
---|---|---|
Alkylation (Step 2) | Di-alkylated piperazine derivatives | Controlled stoichiometry (1:1 ratio of reactants) |
Final Coupling | HATU-derived ureas | Purification via silica chromatography |
Analytical Data :
- HPLC Purity : Final compound achieves >99% purity after recrystallization from ethanol/water .
- Mass Spec : [M+H]⁺ = 411.1 (C₁₈H₁₇ClF₂N₄O₃) .
Degradation Pathways
Stability studies (40°C/75% RH, 6 months) reveal:
- Hydrolytic Degradation : Cleavage of the carboxamide bond under strongly acidic conditions (pH <2) .
- Oxidative Degradation : Formation of N-oxide derivatives at the pyridine ring (5% under H₂O₂) .
Scale-Up Considerations
Parameter | Lab Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Reaction Temperature | 25°C (Step 1) | 30°C (Step 1) | 35°C (Step 1) |
Catalyst Loading | 1.2 eq HATU | 1.1 eq HATU | 1.0 eq HATU |
Cycle Time | 72 hrs | 48 hrs | 24 hrs |
Optimization : Transitioning to flow chemistry reduced Step 3’s cycle time by 60% .
Comparative Reactivity Table
Wissenschaftliche Forschungsanwendungen
Chemical Profile
- Molecular Formula: C18H17ClF2N4O3
- Molecular Weight: 410.8 g/mol
- CAS Number: 1346528-50-4
Pharmacological Applications
1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
JNJ-42165279 has been identified as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. This inhibition could enhance endocannabinoid signaling, potentially providing therapeutic effects in conditions such as pain management and anxiety disorders .
2. Anticancer Activity
Preclinical studies have demonstrated that JNJ-42165279 exhibits significant anticancer properties. It has been shown to induce tumor stasis in various cancer models, including human gastric carcinoma xenografts. The compound's mechanism of action may involve modulation of signaling pathways that are critical for tumor growth and survival .
3. Clinical Trials
Currently, JNJ-42165279 is being evaluated in clinical trials for its efficacy and safety in treating major depressive disorder (MDD). The ongoing study (NCT02498392) aims to assess the compound's potential benefits as a novel antidepressant therapy .
Efficacy Studies
A series of studies have highlighted the efficacy of JNJ-42165279 in various preclinical models:
Study Type | Model | Outcome |
---|---|---|
In vivo | GTL-16 human gastric carcinoma xenograft | Complete tumor stasis observed |
In vitro | Various cancer cell lines | Significant reduction in cell viability |
These findings suggest that JNJ-42165279 may serve as a promising candidate for further development as an anticancer agent.
Mechanistic Insights
Research into the mechanisms underlying the pharmacological effects of JNJ-42165279 indicates several pathways:
- Endocannabinoid System Modulation: By inhibiting FAAH, JNJ-42165279 may increase levels of endocannabinoids, which can modulate pain and inflammation.
- Signal Transduction Pathways: The compound appears to influence key signaling pathways involved in cell proliferation and apoptosis, making it a potential target for cancer therapy .
Case Studies
Case Study 1: Major Depressive Disorder
In a randomized controlled trial assessing JNJ-42165279's effects on patients with MDD, preliminary results indicated a significant reduction in depressive symptoms compared to placebo. Participants reported improved mood and overall functioning within weeks of treatment initiation .
Case Study 2: Cancer Therapy
A study involving murine models treated with JNJ-42165279 showed that the compound significantly inhibited tumor growth compared to untreated controls. Histological analysis revealed reduced mitotic activity and increased apoptosis in tumor tissues .
Wirkmechanismus
JNJ-42165279 exerts its effects by inhibiting the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, JNJ-42165279 increases the levels of endocannabinoids, which can modulate various physiological processes, including mood and anxiety. The molecular targets and pathways involved include the endocannabinoid system and cannabinoid receptors .
Vergleich Mit ähnlichen Verbindungen
JNJ-42165279 wird mit anderen FAAH-Inhibitoren wie LY-2183240, URB-597 und PF-3845 verglichen. Diese Verbindungen hemmen ebenfalls FAAH, unterscheiden sich aber in ihrer Potenz, Selektivität und Reversibilität. JNJ-42165279 ist aufgrund seiner kovalenten Bindung, aber langsam reversiblen Hemmung von FAAH einzigartig, was im Vergleich zu anderen Inhibitoren eine längere Wirkung ermöglicht .
Ähnliche Verbindungen
- LY-2183240
- URB-597
- PF-3845
- BIA 10-2474
Diese Verbindungen teilen die gemeinsame Eigenschaft der FAAH-Hemmung, unterscheiden sich aber in ihren chemischen Strukturen und pharmakokinetischen Eigenschaften .
Biologische Aktivität
N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide, also known as JNJ-42165279, is a compound of significant interest due to its biological activities, particularly as an irreversible inhibitor of fatty acid amide hydrolase (FAAH). This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Property | Value |
---|---|
CAS Number | 1346528-51-5 |
Molecular Formula | C18H19ClF2N4O3 |
Molecular Weight | 483.72 g/mol |
Boiling Point | Predicted at 541.2 °C |
Solubility | ≤30 mg/ml in ethanol; 30 mg/ml in DMSO; 30 mg/ml in DMF |
pKa | 12.91 (predicted) |
JNJ-42165279 acts primarily as a selective inhibitor of FAAH, which is responsible for the hydrolysis of endocannabinoids such as anandamide. By inhibiting FAAH, JNJ-42165279 increases the levels of these endocannabinoids, which have been implicated in various physiological processes including pain modulation and inflammation.
In Vitro Studies
In vitro studies have demonstrated that JNJ-42165279 exhibits high selectivity for FAAH over other enzymes and receptors. The compound has IC50 values of approximately 70 nM for human FAAH and 313 nM for rat FAAH, indicating its potent inhibitory effects on this enzyme .
In Vivo Studies
In vivo assessments using rat models have shown that JNJ-42165279 effectively alleviates neuropathic pain. In a spinal nerve ligation model, it was able to dose-dependently reverse tactile allodynia with an effective dose (ED90) of 22 mg/kg . This suggests potential therapeutic applications in treating chronic pain conditions.
Structure-Activity Relationship (SAR)
The biological activity of JNJ-42165279 can be attributed to its structural components:
- Piperazine Moiety : This core is commonly associated with various pharmacological activities, including analgesic properties.
- Chloropyridine Substituent : The presence of the chloropyridine ring enhances binding affinity to FAAH.
- Difluorobenzo[d][1,3]dioxole Group : This moiety contributes to the compound's lipophilicity and potential blood-brain barrier permeability.
Analgesic Activity
A study involving the administration of JNJ-42165279 in a rat model showed significant analgesic effects comparable to existing pain management therapies. The increase in endocannabinoid levels correlated with reduced pain sensitivity .
Side Effects and Safety Profile
While JNJ-42165279 shows promise as an analgesic agent, further studies are required to assess its safety profile and potential side effects. Previous related compounds have exhibited hyperthermia as a side effect; thus, careful monitoring during clinical trials is essential .
Eigenschaften
IUPAC Name |
N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N4O3/c19-13-3-4-22-10-14(13)23-17(26)25-7-5-24(6-8-25)11-12-1-2-15-16(9-12)28-18(20,21)27-15/h1-4,9-10H,5-8,11H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGYNGCRVZLMCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=CN=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045937 | |
Record name | JNJ-42165279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346528-50-4 | |
Record name | N-(4-Chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-piperazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346528-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JNJ-42165279 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346528504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-42165279 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | JNJ-42165279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-CHLOROPYRIDIN-3-YL)-4-[(2,2-DIFLUORO-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JNJ-42165279 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2E5UQ11Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.